![molecular formula C9H9N3OS B12437095 5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring, a triazole ring, and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran, is subjected to a series of reactions to introduce the ethenyl group. This can be achieved through a Heck reaction, where 5-methylfuran is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.
Formation of the Triazole Ring: The furan derivative is then reacted with hydrazine hydrate and carbon disulfide to form the triazole ring. This reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.
Formation of the Thione Group: The final step involves the introduction of the thione group. This can be achieved by reacting the triazole derivative with a sulfur source, such as elemental sulfur or thiourea, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the thione group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or triazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the triazole ring or thione group.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-5-methylfuran: A similar compound with a furan ring and an acetyl group.
5-Methyl-2-furanmethanol: A compound with a furan ring and a hydroxymethyl group.
5-Methyl-2-furanboronic acid: A compound with a furan ring and a boronic acid group.
Uniqueness
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione is unique due to the presence of both a triazole ring and a thione group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C9H9N3OS |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
5-[2-(5-methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H9N3OS/c1-6-2-3-7(13-6)4-5-8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) |
InChI-Schlüssel |
YDNYUEONBNKKRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C=CC2=NC(=S)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)
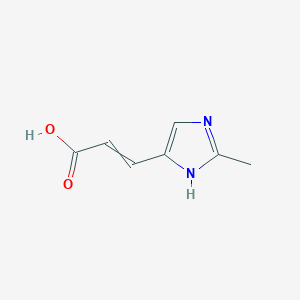
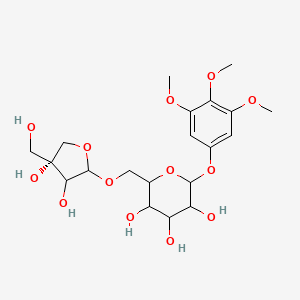

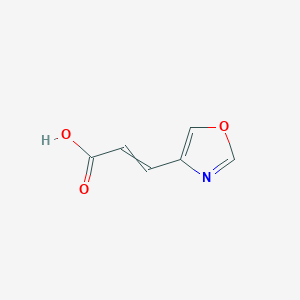
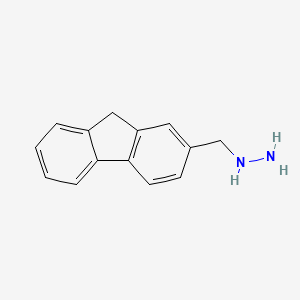
![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)


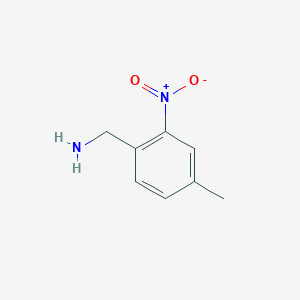

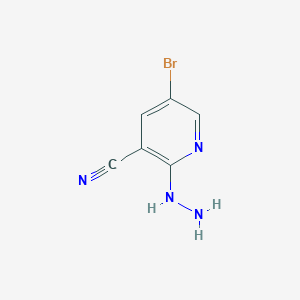
![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
